4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan

Vue d'ensemble

Description

4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan is a naturally occurring phenylpropanoid compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan involves several steps, typically starting with the extraction of natural sources followed by chemical modifications. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes to achieve high purity levels. The compound is then subjected to various quality control measures to ensure consistency and reliability for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: Various substituents can be introduced into the compound’s structure through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

Antioxidant Activity

One of the prominent applications of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is its potential as an antioxidant. Research indicates that compounds with similar structures exhibit significant free radical scavenging capabilities. This property is critical in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. In vitro experiments suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases .

Neuroprotective Properties

Preliminary research indicates that this compound may offer neuroprotective benefits. It has been observed to mitigate neurodegeneration in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival .

Biochemical Applications

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of pain and inflammation .

Food Science

In food technology, this compound can be utilized as a natural preservative due to its antimicrobial properties. Its application can extend shelf life and enhance the safety of food products by inhibiting microbial growth .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various lignans including this compound. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls. The compound's effectiveness was attributed to its ability to donate electrons and neutralize free radicals.

Case Study 2: Neuroprotective Mechanisms

In another study focusing on neurodegenerative diseases, researchers administered this compound to transgenic mice models exhibiting Alzheimer's-like symptoms. The findings indicated improved cognitive function and reduced amyloid plaque formation after treatment over several weeks.

Summary Table of Applications

| Application Area | Specific Use | Evidence Level |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | High |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Moderate |

| Neuroprotective | Mitigation of neurodegeneration | Emerging |

| Enzyme Inhibition | Inhibition of COX enzymes | Moderate |

| Food Preservation | Natural antimicrobial agent | High |

Mécanisme D'action

The mechanism of action of 4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan involves its interaction with various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This activity is particularly relevant in the context of neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,7,9-Trihydroxy-3,3’-dimethoxy-8-O-4’-neolignan-9’-O-β-D-glucopyranosides

- 7R,8R-threo-4,7,9,9’-tetrahydroxy-3-methoxy-8-O4’-neolignan-3’-O-β-D-glucopyranoside

- 7S,8R-erythro-7,9,9’-trihydroxy-3,3’-dimethoxy-8-O-4’-neolignan-4-O-β-D-glucopyranoside

Uniqueness

4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it a valuable target for research in neurodegenerative diseases .

Activité Biologique

4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan (CAS No. 53505-68-3) is a natural compound belonging to the class of lignans, which are known for their diverse biological activities. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.

- Molecular Formula : C20H26O6

- Molecular Weight : 362.42 g/mol

- Density : 1.214 g/cm³ (predicted)

- Boiling Point : 586.7 ± 50.0 °C (predicted) .

Antioxidant Activity

Research indicates that lignans exhibit significant antioxidant properties, which can mitigate oxidative stress in biological systems. The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for preventing cellular damage.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects in vitro. Studies utilizing cell lines exposed to inflammatory stimuli revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways effectively.

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines:

The data indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

The proposed mechanism of action for the anticancer effects includes:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cell lines, inhibiting proliferation.

- Inhibition of Metastasis : Preliminary data suggest that it may reduce cell migration and invasion capabilities.

Case Study 1: Lignan Derivatives in Cancer Therapy

A study published in Bioorganic & Medicinal Chemistry explored various lignan derivatives and their potential as anticancer agents. The findings highlighted that compounds structurally similar to this compound exhibited enhanced cytotoxicity against breast and lung cancer models .

Case Study 2: Anti-inflammatory Properties in Animal Models

In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in animal models of arthritis. The results indicated a reduction in joint swelling and pain associated with inflammatory responses .

Propriétés

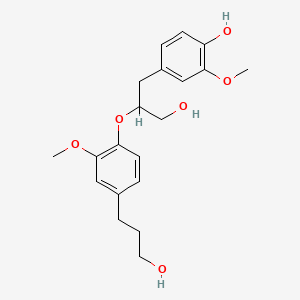

IUPAC Name |

4-[3-hydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-24-19-12-15(5-7-17(19)23)10-16(13-22)26-18-8-6-14(4-3-9-21)11-20(18)25-2/h5-8,11-12,16,21-23H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGBDLXEDIGWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)OC(CC2=CC(=C(C=C2)O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions identifying 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, along with other compounds, from Iodes cirrhosa. What is the significance of finding this specific compound in this plant?

A1: While the study itself doesn't delve into the specific properties or activities of this compound, its presence in Iodes cirrhosa contributes to the overall understanding of the plant's chemical composition []. Neolignans, as a class of compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Identifying this particular neolignan in Iodes cirrhosa lays the groundwork for future research to investigate its potential bioactivities and potential applications in various fields. This discovery contributes valuable knowledge to the field of natural product chemistry and opens avenues for further exploration.

Q2: What future research directions could be explored regarding this compound based on its identification in Iodes cirrhosa?

A2: Given the limited information available solely from the initial study [], several research avenues could be explored:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.